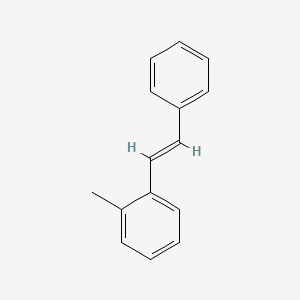
2-Metilestireno
Descripción general
Descripción
“Benzene, 1-methyl-2-(2-phenylethenyl)-” is a chemical compound with the molecular formula C15H16 . It has a molecular weight of 196.2875 .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-methyl-2-(2-phenylethenyl)-” can be represented by the InChI string: InChI=1S/C15H16/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with a methyl group at the 1-position and a phenylethenyl group at the 2-position.Physical And Chemical Properties Analysis
“Benzene, 1-methyl-2-(2-phenylethenyl)-” has a density of 1.1±0.1 g/cm3, a boiling point of 319.8±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its molar refractivity is 63.4±0.4 cm3 .Aplicaciones Científicas De Investigación
Formación de Nanodisco para Estudios de Proteínas de Membrana
Los derivados de 2-metilestireno se han utilizado en la formación de nanodisco. Estos nanodisco son esenciales para solubilizar membranas biológicas para estudiar proteínas de membrana en su entorno de bicapa lipídica nativa . Esta aplicación es crucial para comprender la estructura y función de las proteínas de membrana, que juegan un papel vital en varios procesos biológicos.
Síntesis de Copolímeros para la Ciencia de los Materiales
El compuesto sirve como monómero en la síntesis de copolímeros alternantes semi-rígidos que contienen estireno . Estos copolímeros exhiben propiedades únicas debido a su mayor rigidez del esqueleto, lo que lleva a un empaquetamiento ineficaz de la cadena y áreas superficiales más altas. Esto los hace adecuados para aplicaciones que requieren nanoporoticidad, como la filtración y la catálisis.
Aplicaciones Antimicrobianas y Antifúngicas
La investigación ha demostrado que los derivados de estireno, incluido el this compound, poseen propiedades antimicrobianas y antifúngicas . Estas propiedades se están explorando para su posible uso como conservantes, antisépticos y desinfectantes, especialmente en el contexto de la creciente resistencia microbiana a los compuestos tradicionales.
Investigación Anticancerígena
Los derivados de estireno se están estudiando por sus actividades anticancerígenas. Han demostrado ser prometedores en la inhibición del crecimiento de varias líneas celulares cancerosas, lo que los convierte en posibles candidatos para desarrollar nuevos fármacos anticancerosos .
Aplicaciones Ópticas
Debido a la estructura de etileno conjugado de los estilbenos, los derivados como el this compound se estudian por sus propiedades ópticas. Se utilizan en el desarrollo de blanqueadores ópticos, colorantes y otros materiales que se benefician de su capacidad para absorber y emitir luz .
Desafíos y Soluciones Farmacéuticas
Si bien los estilbenos tienen posibles aplicaciones terapéuticas, enfrentan desafíos como la baja biodisponibilidad e isomerización . La investigación está en curso para superar estos obstáculos, lo que podría allanar el camino para que los estilbenos se utilicen en innovaciones farmacéuticas.
Mecanismo De Acción
Target of Action
It is known that stilbenes, a class of compounds to which 2-methylstilbene belongs, have been found to have many biological actions .
Mode of Action
It is known that stilbenes exhibit different pharmacological activities based on their e and z conformations . The E form or trans exhibits more potent anticancer activity compared to the Z form or cis form .
Biochemical Pathways
Stilbenes, including 2-Methylstilbene, are synthesized via the phenylpropanoid pathway . Stilbene synthase catalyzes the formation of simple monomeric stilbenes from coenzyme A-esters of cinnamic acid derivatives and three malonyl-CoA units in a single reaction .
Pharmacokinetics
It is known that the bioavailability of stilbenes can be influenced by factors such as the compound’s chemical structure, formulation, and route of administration .
Result of Action
Many stilbenes have demonstrated beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylstilbene. For instance, the biosynthesis of stilbenes in plants, including 2-Methylstilbene, can be regulated by environmental factors and cell signaling pathways .
Análisis Bioquímico
Biochemical Properties
2-Methylstilbene, like other stilbenes, is known to exhibit a range of biological activities. Many stilbene derivatives, including 2-Methylstilbene, exhibit antimicrobial, antifungal, or anticancer properties .
Molecular Mechanism
The hydrogen atom transfer (HAT) mechanism appears for oxygen radical absorbance capacity (ORAC) or β-carotene bleaching assays, while the single-electron transfer (SET) mechanism is the basis of Folin-Ciocâlteu reagent, ferric ion reducing antioxidant power (FRAP), 2,2-diphenyl-1-picrylhydrazyl radical scavenging (DPPH •) .
Temporal Effects in Laboratory Settings
It is known that stilbene-containing copolymers exhibit persistence lengths between 2 and 6 nm, indicating that these are semi-rigid copolymers .
Dosage Effects in Animal Models
Many stilbenes tested in animal studies have demonstrated beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Metabolic Pathways
Stilbenes, including 2-Methylstilbene, are derived from the phenylpropanoid pathway . They participate in both constitutive and inducible defense mechanisms in plants .
Transport and Distribution
It is known that stilbenes are naturally occurring compounds with valuable properties such as antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities .
Subcellular Localization
The DeepLoc 2.0 server predicts the multi-label subcellular localization of eukaryotic proteins using Neural Networks algorithm trained on Uniprot proteins with experimental evidence of subcellular localization .
Propiedades
IUPAC Name |
1-methyl-2-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXLTUWFWEWGV-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



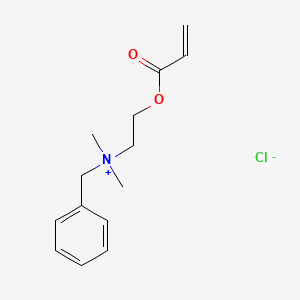


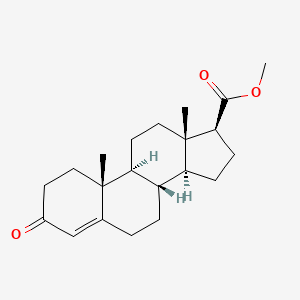
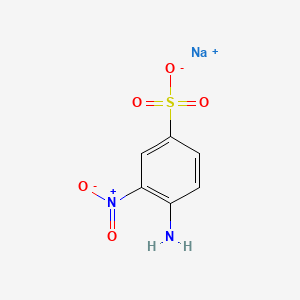
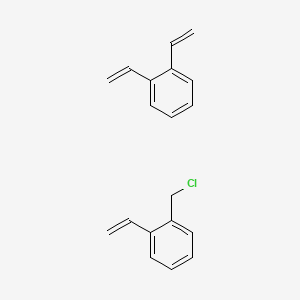



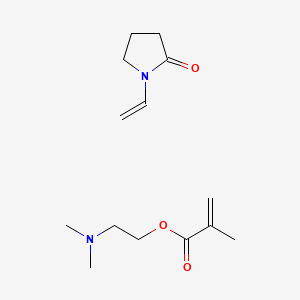
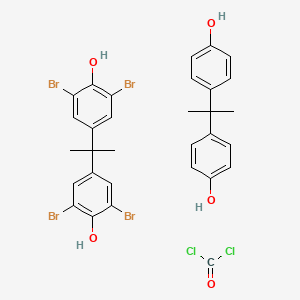

![Tris[4-(diethylamino)phenyl]amine](/img/structure/B1583506.png)
![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)